molecular formula C24H26N2O4S B7710622 N,N-dibenzyl-3-(dimethylsulfamoyl)-4-methoxybenzamide

N,N-dibenzyl-3-(dimethylsulfamoyl)-4-methoxybenzamide

Cat. No.: B7710622
M. Wt: 438.5 g/mol
InChI Key: AHBXKCTWGDFLTO-UHFFFAOYSA-N
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Description

N,N-dibenzyl-3-(dimethylsulfamoyl)-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with dibenzyl, dimethylsulfamoyl, and methoxy groups

Properties

IUPAC Name

N,N-dibenzyl-3-(dimethylsulfamoyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-25(2)31(28,29)23-16-21(14-15-22(23)30-3)24(27)26(17-19-10-6-4-7-11-19)18-20-12-8-5-9-13-20/h4-16H,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBXKCTWGDFLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3-(dimethylsulfamoyl)-4-methoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with an amine, such as dibenzylamine, to form N,N-dibenzyl-4-methoxybenzamide.

    Introduction of the Dimethylsulfamoyl Group: The next step involves the introduction of the dimethylsulfamoyl group. This can be achieved by reacting the N,N-dibenzyl-4-methoxybenzamide with dimethylsulfamoyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-3-(dimethylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium iodide, potassium carbonate, dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: N,N-dibenzyl-3-(dimethylsulfamoyl)-4-methoxybenzamide is used as a building block in organic synthesis. It can be utilized in the preparation of more complex molecules and as a precursor for various functionalized derivatives.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its structural features make it suitable for investigating the mechanisms of enzyme inhibition and activation.

Medicine: The compound has potential applications in medicinal chemistry. It can be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its sulfonamide group is known for its pharmacological activity, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-(dimethylsulfamoyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their function. Additionally, the benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • N,N-dibenzyl-3-nitrobenzamide
  • N,N-dibenzyl-3-chlorobenzamide
  • N,N-dibenzyl-3-bromobenzamide

Comparison: N,N-dibenzyl-3-(dimethylsulfamoyl)-4-methoxybenzamide is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds like N,N-dibenzyl-3-nitrobenzamide, the sulfonamide group provides different reactivity and potential pharmacological activity. The methoxy group also contributes to the compound’s solubility and interaction with biological targets, distinguishing it from other benzamide derivatives.

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